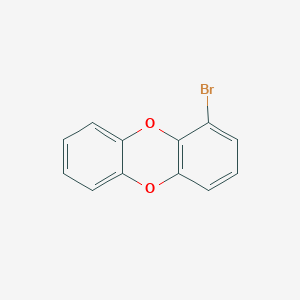

1-Bromodibenzo-p-dioxin

Overview

Description

1-Bromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin, a compound that consists of two benzene rings connected by two oxygen atoms.

Preparation Methods

1-Bromodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the bromination of dibenzo-p-dioxin using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and may be catalyzed by a Lewis acid like iron(III) bromide . Industrial production methods often involve similar bromination reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

1-Bromodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, resulting in the formation of dibenzo-p-dioxin.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromodibenzo-p-dioxin has several scientific research applications:

Environmental Chemistry: It is used as a standard for the detection and quantification of polybrominated dibenzo-p-dioxins and dibenzofurans in environmental samples.

Toxicology Studies: Researchers study its effects to understand the toxicity and environmental impact of brominated dioxins.

Analytical Chemistry: The compound is used in the development and validation of analytical methods for detecting dioxins in various matrices.

Mechanism of Action

The mechanism of action of 1-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound induces a conformational change that allows the receptor to translocate to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of genes involved in xenobiotic metabolism and other biological responses .

Comparison with Similar Compounds

1-Bromodibenzo-p-dioxin is similar to other dioxins and dioxin-like compounds, such as:

Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity and environmental persistence.

Polybrominated dibenzofurans (PBDFs): These are structurally similar but have a different arrangement of bromine atoms and oxygen atoms.

Polychlorinated biphenyls (PCBs): These compounds are structurally related but consist of two benzene rings connected by a single bond and can form dioxin-like compounds under certain conditions.

This compound is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior .

Properties

IUPAC Name |

1-bromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872101 | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103456-34-4, 105908-71-2 | |

| Record name | 1-Bromooxanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)